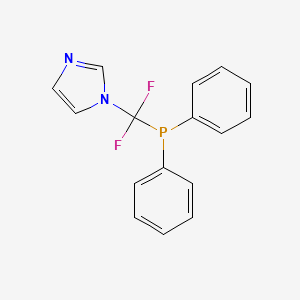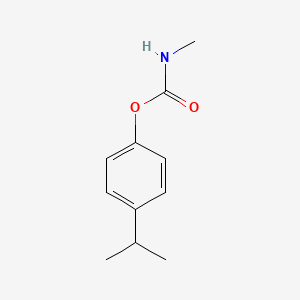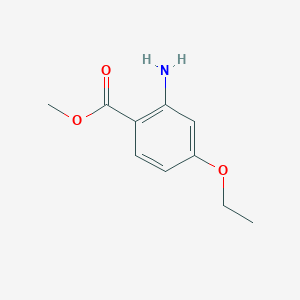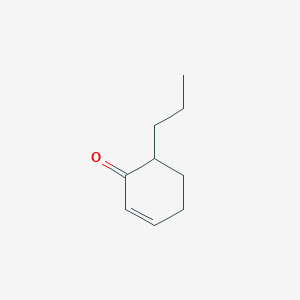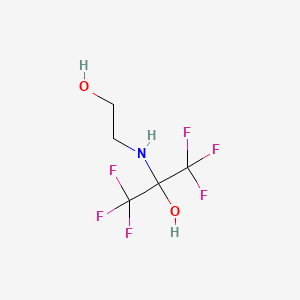
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol is a fluorinated organic compound with a unique structure that includes six fluorine atoms, a hydroxyethyl group, and an amino group. This compound is known for its high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol typically involves the reaction of hexafluoroacetone with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyethyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexafluoroacetone derivatives.
Reduction: Production of hexafluoroisopropanol derivatives.
Substitution: Generation of various substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyethyl and amino groups facilitate binding to specific sites on enzymes and proteins, modulating their activity. The fluorine atoms contribute to the compound’s stability and resistance to metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)(methyl)amino)-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)phenylpropan-2-ol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-((2-hydroxyethyl)amino)-2-propanol stands out due to its unique combination of fluorine atoms, hydroxyethyl group, and amino group. This structure imparts exceptional thermal stability and resistance to chemical degradation, making it more versatile and durable compared to similar compounds.
Eigenschaften
CAS-Nummer |
30184-89-5 |
|---|---|
Molekularformel |
C5H7F6NO2 |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C5H7F6NO2/c6-4(7,8)3(14,5(9,10)11)12-1-2-13/h12-14H,1-2H2 |
InChI-Schlüssel |
HOAZZPXYRQORAE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


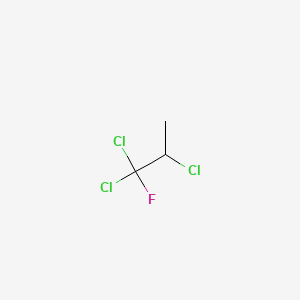
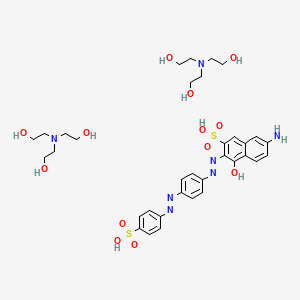
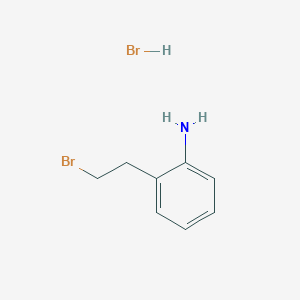
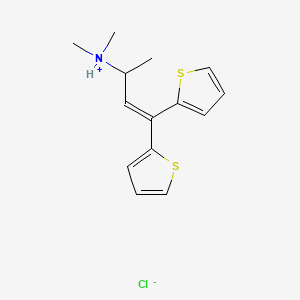

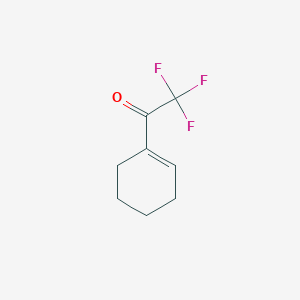
![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
